molecular formula C21H27N2O5P B10760738 N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine CAS No. 216097-44-8

N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine

Cat. No.: B10760738
CAS No.: 216097-44-8
M. Wt: 418.4 g/mol
InChI Key: CWJPVKSBGVPXRD-QMTMVMCOSA-N
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Description

N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine is a complex organic compound belonging to the class of n-acyl-l-alpha-amino acids This compound is characterized by its intricate structure, which includes a biphenyl group, an aminoethyl group, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine typically involves multi-step organic reactions. One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach includes the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine involves its interaction with specific molecular targets and pathways. It has been shown to interact with enzymes such as leukotriene A-4 hydrolase and neprilysin, influencing various biochemical processes . The compound’s phosphoryl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other n-acyl-l-alpha-amino acids and biphenyl derivatives, such as:

Uniqueness

N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1’-biphenyl-4-ylmethyl)propanoyl]alanine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

216097-44-8

Molecular Formula

C21H27N2O5P

Molecular Weight

418.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[[(1R)-1-aminoethyl]-hydroxyphosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C21H27N2O5P/c1-14(21(25)26)23-20(24)19(13-29(27,28)15(2)22)12-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-11,14-15,19H,12-13,22H2,1-2H3,(H,23,24)(H,25,26)(H,27,28)/t14-,15+,19+/m0/s1

InChI Key

CWJPVKSBGVPXRD-QMTMVMCOSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)N)O

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)(C(C)N)O

Origin of Product

United States

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